molecular formula C10H14N5O7P B049060 Adenosine monophosphate CAS No. 122768-03-0

Adenosine monophosphate

Cat. No. B049060
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-KQYNXXCUSA-N
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Description

Adenosine Monophosphate (AMP) is a nucleotide that plays a critical role in cellular metabolism and is involved in various biochemical processes. It serves as a building block for DNA and RNA, and it is a component in energy transfer within cells.

Synthesis Analysis

AMP synthesis involves enzymatic reactions catalyzed by kinases, which phosphorylate adenosine to form AMP. The synthesis of diastereoisomers of adenosine derivatives, such as adenosine 5'-(O-1-thiotriphosphate) and adenosine 5'-(O-2-thiotriphosphate), has been described, highlighting the specificity of reactions involved in AMP formation and modification (Eckstein & Goody, 1976).

Molecular Structure Analysis

The molecular structure of AMP and its derivatives is crucial for their biological functions. Studies on stereochemical courses of phosphokinases using isotopically labeled ATP analogs have provided insights into the configuration and reactivity of AMP in enzymatic reactions, indicating that the molecular structure of AMP influences its interaction with enzymes (Blättler & Knowles, 1979).

Chemical Reactions and Properties

AMP undergoes various chemical reactions, including phosphorylation and dephosphorylation, which are essential for energy transfer and signal transduction in cells. The role of the phosphate group in reactions of AMP derivatives with metal complexes demonstrates the importance of chemical properties in the formation of cyclic trimers and their reactivity (Smith et al., 1993).

Physical Properties Analysis

The physical properties of AMP, such as solubility, crystallinity, and stability, are influenced by its molecular structure and environmental conditions. The interactions of hydrated metal ions with nucleotides like AMP have been explored through crystal structure analysis, providing insight into the physical interactions between AMP and metal ions in biological systems (Sternglanz et al., 1976).

Chemical Properties Analysis

The chemical properties of AMP, including its reactivity with enzymes and participation in biochemical pathways, are fundamental to its role in metabolism and cellular signaling. For instance, the formation of cyclic AMP from ATP in the presence of lanthanide ions under physiological conditions showcases the chemical reactivity and significance of AMP in cellular processes (Yajima et al., 1994).

Scientific Research Applications

  • Neuroscience and Brain Function : Adenosine monophosphate plays a role in the nervous system. A study developed a method for measuring the effect of neurohormones and other agents on the formation of adenosine 3′,5′-cyclic monophosphate in brain slices (Shimizu, Daly & Creveling, 1969). Another study provided evidence of cyclic adenosine monophosphate's localization in specific cerebellar neurons, indicating its role in neuronal function (Bloom et al., 1972).

  • Cellular Energy Homeostasis : Adenosine monophosphate-activated kinase (AMPK) is crucial in cellular energy homeostasis and is implicated in various diseases, making it a promising therapeutic target (Krishan, Richardson & Sahni, 2015). AMPK's dysregulation in chronic diseases like obesity and diabetes highlights its significance in metabolic disorders (Jeon, 2016).

  • Pharmacological Activation and Therapeutic Potential : AMPK activation by pharmacological agents is considered a potential strategy for reversing metabolic abnormalities associated with type 2 diabetes and metabolic syndrome (Zhang, Zhou & Li, 2009). Furthermore, targeting the cAMP pathway is being explored in autoimmune and inflammatory diseases to modulate immune cell functions (Raker, Becker & Steinbrink, 2016).

  • Assay Development and Biological Probing : Various studies have developed assays for accurately measuring cAMP levels, which is crucial for understanding its role in various physiological processes. For instance, a rapid assay using bovine adrenal protein allows reproducible analysis of cAMP levels in urine, plasma, and tissues without extensive purification steps (Tsang, Lehotay & Murphy, 1972). Genetically-encoded tools have also been developed for more precise and efficient probing of cAMP levels in living systems (Paramonov, Mamaeva, Sahlgren & Rivero-Müller, 2015).

  • Microbial Interaction and Uptake : The study of adenosine monophosphate extends to microbial interactions. Research shows that adenosine 5'-monophosphate is dephosphorylated and phosphorylated to adenine before uptake and incorporation into Escherichia coli cells (Yagil & Beacham, 1975).

Safety And Hazards

According to the safety data sheet, AMP may form combustible dust concentrations in air. It causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

AMP is a promising second messenger because it controls the activity of various proteins and enzymes and makes it a second effective messenger with greater concentration in most body tissues . It is recognized worldwide in four major diseases: cancer, cataracts, diabetes, and cardiovascular diseases . Therefore, uncovering functions of compartmentalized cAMP signalling will improve the understanding of physiological processes and identification of disease-relevant aberrations may guide towards new therapeutic concepts for the treatment of CKD .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24937-83-5
Record name Poly(A)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24937-83-5
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DSSTOX Substance ID

DTXSID5022560
Record name Adenosine 5'-phosphate
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Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Solubility

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C
Record name Adenosine phosphate
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Record name Adenosine monophosphate
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Mechanism of Action

Nucleotides such as Adenosine-5'-Monophosphate affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, the improvement of delayed cutaneous hypersensitivity, helping resistance to such infectious agents as Staphylococcus aureus and Candida albicans, and finally the modulation of T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells. Studies have shown that mice fed a nucleotide-free diet have both impaired humoral and cellular immune responses. The addition of dietary nucleotides normalizes both types of responses. RNA, a delivery form of nucleotides, and ribonucleotides were used in these studies. The mechanism of the immune-enhancing activity of nucleic acids/nucleotides is not clear.
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Product Name

Adenosine Phosphate

Color/Form

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC

CAS RN

61-19-8
Record name Adenosine monophosphate
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Record name ADENOSINE PHOSPHATE
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Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

196-200 °C, 195 °C
Record name Adenosine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00131
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Record name ADENOSINE 5'-PHOSPHATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Adenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
291,000
Citations
M Nirenberg, S Wilson, H Higashida, A Rotter… - Science, 1983 - science.org
Synapses between neuroblastoma-hybrid cells and myotubes exhibit a high degree of plasticity. Increase of cyclic adenosine monophosphate (AMP) levels of the hybrid cells for …
Number of citations: 330 www.science.org
H Rasmussen - Science, 1970 - science.org
The hypothesis advanced in this article requires further validation. Undoubtedly it will require modification as our knowledge of biochemical control increases. Nevertheless, it should …
Number of citations: 409 www.science.org
Y Kim, CW Park - Kidney research and clinical practice, 2016 - Elsevier
… It is activated when adenosine triphosphate (ATP) consumption causes an increase in the adenosine monophosphate (AMP)-to-ATP ratio [6]. For example, under such conditions as …
Number of citations: 77 www.sciencedirect.com
DR Knighton, J Zheng, LF Ten Eyck, VA Ashford… - Science, 1991 - science.org
The crystal structure of the catalytic subunit of cyclic adenosine monophosphate-dependent protein kinase complexed with a 20-amino acid substrate analog inhibitor has been solved …
Number of citations: 887 www.science.org
G Wolberg, TP Zimmerman, K Hiemstra, M Winston… - Science, 1975 - science.org
The in vitro destruction of tumor cells by specifically sensitized mouse lymphocytes was inhibited by adenosine; this inhibition was markedly potentiated by the presence of an inhibitor …
Number of citations: 302 www.science.org
T Bopp, C Becker, M Klein, S Klein-Heßling… - The Journal of …, 2007 - rupress.org
… Here we show that naturally occurring T reg cells harbor high levels of cyclic adenosine monophosphate (cAMP). This second messenger is known to be a potent inhibitor of …
Number of citations: 924 rupress.org
BE Sobel, SE Mayer - Circulation Research, 1973 - Am Heart Assoc
• This review examines critically the evidence bearing on the hypothesis that the positive inotropic effects of catecholamines are mediated by intracellular cyclic adenosine …
Number of citations: 126 www.ahajournals.org
H Rasmussen, A Tenenhouse - Proceedings of the …, 1968 - National Acad Sciences
Since the initial discovery of cyclic 3', 5'-adenosine monophosphate (3', 5'-AM {P) by Rall, Sutherland, and Berthet'and its role in glycogenolysis in the liver, 2 evidence has accumulated …
Number of citations: 420 www.pnas.org
TJ Stelzner, JV Weil, RF O'brien - Journal of cellular physiology, 1989 - Wiley Online Library
… Cyclic adenosine monophosphate (AMP) has numerous important effects on cell structure … Several observations suggest that cyclic adenosine monophosphate may be an important …
Number of citations: 310 onlinelibrary.wiley.com
KM Reich, CV Gay, JA Frangos - Journal of cellular physiology, 1990 - Wiley Online Library
Abstract Effects of interstitial fluid flow on osteoblasts were investigated. Intracellular cyclic adenosine monophosphate (cAMP) levels were monitored in cultured osteo‐blasts subjected …
Number of citations: 475 onlinelibrary.wiley.com

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